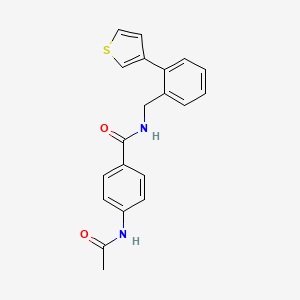

4-acetamido-N-(2-(thiophen-3-yl)benzyl)benzamide

Description

Properties

IUPAC Name |

4-acetamido-N-[(2-thiophen-3-ylphenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-14(23)22-18-8-6-15(7-9-18)20(24)21-12-16-4-2-3-5-19(16)17-10-11-25-13-17/h2-11,13H,12H2,1H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVFYYHOQWHDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of aniline derivatives with acetic anhydride under controlled conditions.

Introduction of the Thiophen-3-yl Group: The thiophen-3-yl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.

Final Assembly: The final step involves the coupling of the benzamide core with the thiophen-3-yl group under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(thiophen-3-yl)benzyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the acetamido or thiophen-3-yl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

4-acetamido-N-(2-(thiophen-3-yl)benzyl)benzamide serves as a significant building block in organic synthesis. Its unique structure allows it to participate in various organic reactions, including:

- Reagent in Organic Reactions : It facilitates the formation of more complex molecules.

- Synthesis of Novel Compounds : Used to create derivatives with enhanced properties.

Biology

Research has indicated potential biological activities, including:

- Antimicrobial Properties : Studies have shown that acetamide derivatives exhibit inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Anticancer Activity : The compound is being investigated for its efficacy against cancer cells, particularly in breast cancer models .

Medicine

The therapeutic potential of this compound has been explored in several contexts:

- Drug Development : Its structure makes it a candidate for developing new medications targeting diseases such as Alzheimer's disease through acetylcholinesterase inhibition .

- Viral Inhibition : It has been studied as a potential inhibitor of viral replication, demonstrating activity against SARS-CoV-2 .

Industry

In industrial applications, this compound is utilized for:

- Material Science : It is being explored for the development of new materials with specific properties.

- Industrial Chemicals : Acts as a precursor for synthesizing other industrial chemicals.

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Antimicrobial and anticancer properties | Effective against E. coli and breast cancer cells |

| Medicine | Potential drug candidate | Inhibitory effects on acetylcholinesterase |

| Industry | Material development | Used in synthesizing industrial chemicals |

Case Studies

-

Antimicrobial Activity Study

- Objective: Evaluate the antimicrobial efficacy of this compound.

- Methodology: Tested against various bacterial strains using standard microbiological techniques.

- Results: Demonstrated significant inhibition of bacterial growth, indicating potential as an antimicrobial agent.

-

Anticancer Research

- Objective: Assess the anticancer properties against human breast adenocarcinoma (MCF7).

- Methodology: Utilized Sulforhodamine B assay to determine cytotoxicity.

- Results: The compound showed promising results with a notable reduction in cell viability, suggesting its potential as an anticancer drug.

-

Drug Development for Alzheimer’s Disease

- Objective: Investigate the inhibition of acetylcholinesterase by the compound.

- Methodology: Conducted in vitro assays to evaluate enzyme inhibition.

- Results: The compound exhibited significant inhibitory activity, supporting its development as a therapeutic agent for Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(thiophen-3-yl)benzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 4-acetamido-N-(2-(thiophen-3-yl)benzyl)benzamide, highlighting substituent variations, physicochemical properties, and biological activities inferred from the evidence:

Structural and Functional Insights

- Thiophen-3-yl vs. The pyridin-2-ylmethoxy group may improve solubility compared to the hydrophobic thiophene .

- Thiophen-3-yl vs. Indol-3-yl (Compound 8x) : The indole moiety in 8x provides a planar aromatic system with hydrogen-bonding capability via the NH group, likely enhancing receptor binding affinity in EP2 antagonism . In contrast, the thiophene’s sulfur atom may engage in hydrophobic or π-π interactions.

- Impact of Trifluoromethyl Group (Compound 10) : The electron-withdrawing CF3 group in 10 increases metabolic stability and lipophilicity, critical for dual enzyme inhibition . This contrasts with the electron-rich thiophene, which may favor different pharmacokinetic profiles.

Physicochemical and Spectroscopic Data

- LCMS Retention Times : Compound 24 () with a 4-methoxybenzyloxy group has an LCMS retention time of 0.74 mins, suggesting moderate polarity. Thiophene-containing analogs may exhibit longer retention times due to increased hydrophobicity.

- NMR Trends : The trifluoromethyl group in compound 10 () causes distinct splitting patterns in $ ^1H $ NMR (e.g., δ 8.95 ppm, t, $ J = 5.8 $ Hz) due to coupling with adjacent protons. Thiophene protons typically resonate between δ 6.8–7.5 ppm, as seen in related compounds .

Biological Activity

4-Acetamido-N-(2-(thiophen-3-yl)benzyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 269.30 g/mol

The presence of the thiophene ring and the acetamido group suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticonvulsant Activity : The compound has shown promising results in seizure models, indicating its potential as an anticonvulsant agent. In studies comparing similar compounds, those with a benzamide structure have demonstrated significant efficacy in the maximal electroshock (MES) test, which is a standard model for evaluating anticonvulsant drugs .

- Inhibition of Enzymatic Activity : Compounds structurally related to this compound have been reported to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy. This inhibition can lead to altered gene expression and potentially therapeutic effects against tumors .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the benzamide structure influence biological activity:

| Substituent Position | Effect on Activity | Example Compound |

|---|---|---|

| 4'-N-benzyl | Enhanced anticonvulsant activity | N-benzyl 2-acetamido derivatives |

| Thiophene substitution | Improved binding affinity to target enzymes | This compound |

| Acetamido group | Essential for maintaining anticonvulsant properties | N-benzyl 2-acetamido derivatives |

Case Studies and Research Findings

- Anticonvulsant Efficacy : In a study evaluating various N-benzyl acetamides, it was found that compounds with thiophene substitutions exhibited lower ED50 values in the MES test compared to traditional anticonvulsants like phenobarbital . This suggests that the thiophene ring may enhance the anticonvulsant properties of these derivatives.

- Cancer Therapeutics : Research has indicated that benzamide derivatives can inhibit HDACs, leading to antiproliferative effects in cancer cell lines. For instance, one study showed that compounds similar to this compound had significant effects on cell growth inhibition in various cancer types .

- Binding Affinity Studies : Molecular docking studies have demonstrated that the compound binds effectively to specific protein targets associated with disease pathways, suggesting its potential as a lead compound for drug development .

Q & A

Q. What are the optimal synthetic routes for 4-acetamido-N-(2-(thiophen-3-yl)benzyl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting from commercially available precursors. A general approach includes:

Amide Coupling : React 4-acetamidobenzoic acid with a benzylamine derivative containing a thiophen-3-yl substituent using coupling agents like EDC/HOBt or DCC.

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.

Characterization : Validate purity and structure via -NMR, -NMR, and LC-MS.

Key challenges include optimizing reaction conditions (e.g., solvent, temperature) to avoid side reactions such as oxidation of the thiophene ring .

Q. How is the compound structurally characterized in academic research?

Methodological Answer: Advanced spectroscopic and crystallographic techniques are used:

- NMR Spectroscopy : Assign proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, acetamido NH at δ 10.1 ppm).

- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the benzamide and thiophene groups).

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 381.1 for CHNOS).

Contradictions in spectral data should be resolved by repeating experiments under inert atmospheres to prevent oxidation .

Q. What preliminary biological activities are associated with this compound?

Methodological Answer: Initial screening often focuses on:

- Anticancer Activity : MTT assays against cancer cell lines (e.g., IC values in the µM range for breast cancer MCF-7 cells).

- Antimicrobial Screening : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.

Note: Bioactivity results must be compared with positive controls (e.g., doxorubicin for cytotoxicity) to validate significance .

Advanced Research Questions

Q. How to design experiments to elucidate its mechanism of enzyme inhibition?

Methodological Answer: Combine computational and experimental approaches:

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., tyrosine kinase domains).

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) with purified enzyme targets.

- Mutagenesis Studies : Validate key residues (e.g., ATP-binding pocket) via site-directed mutagenesis and activity assays.

Discrepancies between docking predictions and experimental data may arise from solvent effects or protein flexibility .

Q. How to resolve contradictions in biological assay data across studies?

Methodological Answer: Contradictions often stem from:

- Assay Conditions : Variations in pH, temperature, or DMSO concentration (e.g., >1% DMSO can alter cell viability).

- Compound Stability : Degradation under light or humidity (validate via HPLC before assays).

- Cell Line Heterogeneity : Use authenticated cell lines and replicate experiments across independent labs.

A meta-analysis of published IC values with standardized protocols is recommended .

Q. What computational strategies optimize its synthesis and reactivity?

Methodological Answer: Leverage quantum chemistry and cheminformatics:

- Reaction Path Search : Use Gaussian or ORCA to model intermediates and transition states (e.g., amide bond formation).

- Machine Learning : Train models on reaction yield datasets to predict optimal conditions (e.g., solvent, catalyst).

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability).

Feedback loops between computational predictions and experimental validation are critical to refine synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.